Asenapine-13C-D3 hydrochloride
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Overview
Description
Asenapine-13C-D3 hydrochloride is a labeled version of the antipsychotic drug asenapine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of asenapine due to its isotopic labeling, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asenapine-13C-D3 hydrochloride involves the incorporation of carbon-13 and deuterium into the asenapine molecule. The process typically starts with the synthesis of labeled precursors, followed by their integration into the asenapine structure through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the isotopic labeling is consistent and the final product meets the required purity standards. The production involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Asenapine-13C-D3 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Scientific Research Applications
Asenapine-13C-D3 hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and degradation products of asenapine.
Biology: To investigate the interaction of asenapine with biological molecules and its distribution in tissues.
Medicine: To understand the pharmacokinetics and pharmacodynamics of asenapine in clinical settings.
Industry: As a reference standard in the quality control and validation of analytical methods for asenapine
Mechanism of Action
Asenapine-13C-D3 hydrochloride exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. It has a high affinity for these receptors, which allows it to modulate neurotransmitter activity in the brain. This modulation is believed to contribute to its antipsychotic effects, improving symptoms in conditions such as schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Asenapine hydrochloride: The non-labeled version of the compound, used clinically as an antipsychotic.
Deuterated asenapine: Another isotopically labeled version, where hydrogen atoms are replaced with deuterium.
Uniqueness: Asenapine-13C-D3 hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced tracking capabilities in metabolic studies, allowing for more precise and detailed analysis compared to single-labeled or non-labeled versions .
Properties
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m0./s1/i1+1D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQDKSEIVVULU-XSYCCUFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.